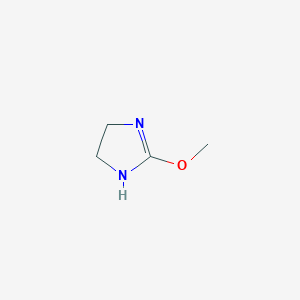
3-(Bromacetyl)pyridin-Hydrobromid
Übersicht
Beschreibung
3-(Bromoacetyl)pyridine hydrobromide, commonly abbreviated as 3-BAP-HBr, is a brominated organic compound that is widely used in the synthesis of organic molecules and in the study of biological systems. It is a colorless, crystalline compound that is soluble in both water and organic solvents. It is a versatile reagent that is used in several areas of chemistry, including organic synthesis, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
Biochemische Forschung
“3-(Bromacetyl)pyridin-Hydrobromid” wurde als ein aktiv-spezifischer Inhibitor für Glukose-Dehydrogenase aus Bacillus megaterium verwendet . Die Inaktivierung ist irreversibel mit einem Ki von 7,7 mM . Das deutet darauf hin, dass es in der biochemischen Forschung zur Untersuchung der Enzymkinematik und der Hemmungsmechanismen eingesetzt werden könnte.
Organische Synthese
Diese Verbindung wird in der organischen Synthese als Baustein für die Herstellung kritischer polyfunktionalisierter heterocyclischer Systeme verwendet . Sie wird auch in der Suzuki-Kreuzkupplung verwendet, um eine Reihe neuartiger Pyridinderivate zu synthetisieren .
Quantenmechanische Untersuchungen
Die Verbindung wurde mit Hilfe von Methoden der Dichtefunktionaltheorie (DFT) untersucht . Diese Studien, die die Analyse von Grenzorbitalen, Reaktivitätsindizes, molekulares elektrostatisches Potential und Dipolmessungen umfassen, können Einblicke in die möglichen Reaktionswege der Verbindung liefern .
Biologische Aktivitäten
Einige Derivate der Verbindung haben antithrombotische, Biofilminhibitions- und hämolytische Aktivitäten gezeigt . Dies deutet auf mögliche Anwendungen bei der Entwicklung neuer therapeutischer Wirkstoffe hin .
Chirale Dotierstoffe für Flüssigkristalle
Die Derivate der Verbindung wurden als potenzielle Kandidaten für chirale Dotierstoffe für Flüssigkristalle vorgeschlagen . Dies könnte Anwendungen im Bereich der Display-Technologie haben
Wirkmechanismus
Target of Action
3-(Bromoacetyl)pyridine hydrobromide, also known as 2-bromo-1-(pyridin-3-yl)ethanone hydrobromide, acts as an active-site-directed inhibitor on glucose dehydrogenase from Bacillus megaterium . Glucose dehydrogenase is an enzyme that plays a crucial role in the oxidation of glucose and other sugars.
Mode of Action
The compound interacts with the active site of glucose dehydrogenase, leading to irreversible inactivation of the enzyme .
Result of Action
The primary molecular effect of 3-(Bromoacetyl)pyridine hydrobromide is the inactivation of glucose dehydrogenase, which can disrupt normal glucose metabolism within the cell . This can lead to a decrease in energy production, potentially affecting cell function and viability.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 3-(Bromoacetyl)pyridine hydrobromide. For example, the presence of the coenzyme NAD can protect glucose dehydrogenase from inactivation by the compound
Biochemische Analyse
Biochemical Properties
3-(Bromoacetyl)pyridine hydrobromide acts as an active-site-directed inhibitor on glucose dehydrogenase from Bacillus megaterium . The inactivation is irreversible with a Ki of 7.7 mM . The coenzyme NAD but not the substrate glucose protects the enzyme from the inactivation .
Molecular Mechanism
The molecular mechanism of 3-(Bromoacetyl)pyridine hydrobromide involves its role as an active-site-directed inhibitor. It binds to the active site of the enzyme glucose dehydrogenase, leading to irreversible inactivation .
Eigenschaften
IUPAC Name |
2-bromo-1-pyridin-3-ylethanone;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO.BrH/c8-4-7(10)6-2-1-3-9-5-6;/h1-3,5H,4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTSYONULAZKIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)CBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6221-12-1 (Parent) | |
| Record name | 3-(Bromoacetyl)pyridinium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017694687 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70170224 | |
| Record name | 3-(Bromoacetyl)pyridinium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70170224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17694-68-7 | |
| Record name | Ethanone, 2-bromo-1-(3-pyridinyl)-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17694-68-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Bromoacetyl)pyridinium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017694687 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17694-68-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63193 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(Bromoacetyl)pyridinium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70170224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(bromoacetyl)pyridinium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.886 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![6-Chloro-9-[2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-9H-Purine](/img/structure/B15388.png)
